molecular formula C16H21N3O3 B11609940 N-[2-(dimethylamino)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-[2-(dimethylamino)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B11609940
M. Wt: 303.36 g/mol
InChI Key: VJYAGIFYTJCEBG-UHFFFAOYSA-N
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Description

N-[2-(DIMETHYLAMINO)ETHYL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dimethylaminoethyl group and an isoindole moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves the reaction of a primary amine with a carboxylic acid derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)ETHYL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[2-(DIMETHYLAMINO)ETHYL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(DIMETHYLAMINO)ETHYL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can facilitate binding to specific sites, while the isoindole moiety may participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(DIMETHYLAMINO)ETHYL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is unique due to its combination of functional groups and structural features, which confer specific reactivity and binding properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C16H21N3O3/c1-18(2)11-9-17-14(20)8-5-10-19-15(21)12-6-3-4-7-13(12)16(19)22/h3-4,6-7H,5,8-11H2,1-2H3,(H,17,20)

InChI Key

VJYAGIFYTJCEBG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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